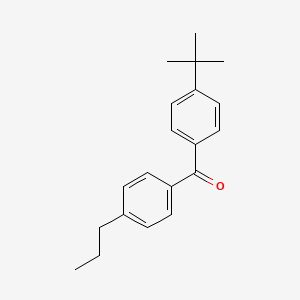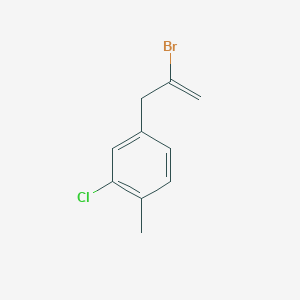
2-Bromo-3-(3-chloro-4-methylphenyl)-1-propene
説明
2-Bromo-3-(3-chloro-4-methylphenyl)-1-propene, also known as 3-Chloro-4-methyl-2-bromobenzene or 2-Bromo-3-(3-chloro-4-methylphenyl)propene, is a synthetic organic compound with a variety of uses in scientific research and lab experiments. It is a colorless liquid with a pleasant aromatic odor and a boiling point of 111-112°C. It is a versatile compound that has been used in a variety of applications, including the synthesis of organic compounds, the preparation of pharmaceuticals, and the study of biochemical and physiological effects.
科学的研究の応用
2-Bromo-3-(3-chloro-4-methylphenyl)-1-propene has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of organic compounds and pharmaceuticals, and as a reagent in the preparation of other organic compounds. It has also been used in the study of biochemical and physiological effects, and as a solvent for organic compounds.
作用機序
2-Bromo-3-(3-chloro-4-methylphenyl)-1-propene is believed to act as a protonophore, allowing protons to move across biological membranes. It is thought to interact with the cell membrane by forming hydrogen bonds with the lipids in the membrane, increasing the permeability of the membrane to protons. This increased permeability allows protons to move across the membrane, resulting in a change in the pH of the cell.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the permeability of cell membranes to protons, resulting in a decrease in the pH of the cell. It has also been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, proteins, and lipids, and to inhibit the growth of bacteria and fungi.
実験室実験の利点と制限
2-Bromo-3-(3-chloro-4-methylphenyl)-1-propene has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is readily available from chemical suppliers. It is also a versatile compound that can be used in a variety of applications, including the synthesis of organic compounds, the preparation of pharmaceuticals, and the study of biochemical and physiological effects. However, it is also a potentially toxic compound and should be handled with care.
将来の方向性
There are a variety of potential future directions for the use of 2-Bromo-3-(3-chloro-4-methylphenyl)-1-propene. It could be used in the development of new drugs and pharmaceuticals, or as a reagent in the synthesis of other organic compounds. It could also be used to study the biochemical and physiological effects of other compounds, or as a solvent for organic compounds. Additionally, it could be used to study the effects of pH changes on biological systems, or as a tool to study the structure and function of cell membranes.
特性
IUPAC Name |
4-(2-bromoprop-2-enyl)-2-chloro-1-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrCl/c1-7-3-4-9(5-8(2)11)6-10(7)12/h3-4,6H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFQOLKYBMTGQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=C)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401228558 | |
| Record name | 4-(2-Bromo-2-propen-1-yl)-2-chloro-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401228558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951888-00-9 | |
| Record name | 4-(2-Bromo-2-propen-1-yl)-2-chloro-1-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Bromo-2-propen-1-yl)-2-chloro-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401228558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



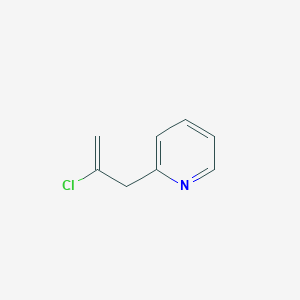


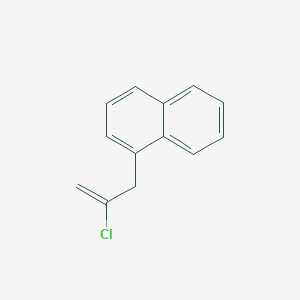
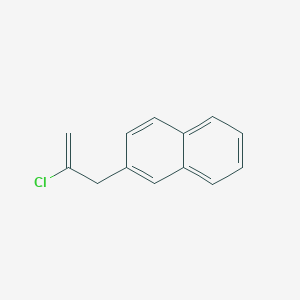

![2-Chloro-3-[(3,4-ethylenedioxy)phenyl]-1-propene](/img/structure/B3314630.png)
![2-Bromo-3-[(3,4-ethylenedioxy)phenyl]-1-propene](/img/structure/B3314631.png)
![2-Chloro-3-[(3,4-Methylenedioxy)phenyl]-1-propene](/img/structure/B3314640.png)


